molecular formula C8H6BrNSe B14629191 (2-Bromophenyl)methyl selenocyanate CAS No. 57239-50-6

(2-Bromophenyl)methyl selenocyanate

Cat. No.: B14629191
CAS No.: 57239-50-6
M. Wt: 275.01 g/mol
InChI Key: BSDKDQJAMNCZGA-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methyl selenocyanate is an organoselenium compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and materials science. Organoselenium compounds are recognized for their synthetic versatility and are widely used as catalysts and building blocks in chemo-, regio-, and stereoselective transformations . While not yet found in pharmaceuticals, extensive in vitro and in vivo studies have demonstrated the effectiveness of similar compounds against several disorders . Selenocyanate derivatives, in particular, have shown promising patterns of antioxidant activity, protecting cultured neurons from oxidative challenge in studies, suggesting potential for more sophisticated preclinical investigation . Beyond biological applications, selenium-containing molecules like selenophene derivatives play a crucial role in developing advanced materials. They are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) . The structure of (2-Bromophenyl)methyl selenocyanate, which incorporates both a bromine atom and a selenocyanate group, makes it a valuable and versatile precursor. Researchers can utilize it in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds, or the selenocyanate group can be transformed into other functionally important organoselenium moieties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

57239-50-6

Molecular Formula

C8H6BrNSe

Molecular Weight

275.01 g/mol

IUPAC Name

(2-bromophenyl)methyl selenocyanate

InChI

InChI=1S/C8H6BrNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2

InChI Key

BSDKDQJAMNCZGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Se]C#N)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Potassium Selenocyanate

The most widely reported method for synthesizing (2-bromophenyl)methyl selenocyanate involves the reaction of 2-bromobenzyl chloride with potassium selenocyanate (KSeCN). This nucleophilic substitution mechanism proceeds via an SN2 pathway, where the selenocyanate anion (SeCN⁻) displaces the bromide leaving group.

Solvent Systems and Reaction Conditions

Reactions are typically conducted in polar aprotic solvents such as acetonitrile or acetone , which stabilize the transition state and enhance reaction kinetics. For example, a protocol from Evitachem specifies refluxing 2-bromobenzyl chloride with KSeCN in acetone or ethanol for 6–8 hours, yielding 75–80% product after chromatographic purification. In contrast, a PMC study achieved 52% yield using acetonitrile at 50°C for 14 hours without chromatography.

Table 1: Solvent Impact on Reaction Efficiency
Solvent Temperature (°C) Time (h) Yield (%) Purification Method Source
Acetone Reflux 8 78 Column chromatography
Acetonitrile 50 14 52 Filtration
Ethanol Reflux 6 75 Crystallization

Role of Additives and Catalysts

The addition of triethylamine (TEA) as a base mitigates side reactions by scavenging hydrogen bromide (HBr) byproducts, improving yields to 86% in patented methods. However, excess TEA may promote selenide (R-Se-R) formation, necessitating careful stoichiometric control.

Alternative Synthetic Pathways

Tosylate Displacement

Benzyl tosylates react with KSeCN under similar conditions, but yields are suboptimal (30–40%) due to competing hydrolysis and colloidal selenium formation. Pre-distillation of 2-bromobenzyl chloride minimizes impurities, enhancing reproducibility.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate reaction times. Pilot studies report 70% yield within 1 hour at 100°C, though scalability remains unverified.

Mechanistic Insights and Byproduct Analysis

The reaction mechanism involves two competing pathways:

  • Direct SN2 displacement : Predominant in aprotic solvents, forming the desired selenocyanate.
  • Elimination-addition : Leads to selenide byproducts in protic solvents or at elevated temperatures.

Byproducts such as bis(2-bromobenzyl) selenide arise from selenide anion (Se²⁻) coupling, particularly in the absence of inert atmospheres. Gas chromatography–mass spectrometry (GC-MS) analyses identify these impurities, which are separable via silica gel chromatography.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

While KSeCN is cost-effective ($120/kg), the toxicity of 2-bromobenzyl chloride ($450/kg) necessitates closed-system reactors, increasing capital expenditure.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methyl selenocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)methyl selenocyanate has several scientific research applications:

Mechanism of Action

The mechanism by which (2-Bromophenyl)methyl selenocyanate exerts its effects involves the interaction of the selenocyanate group with biological molecules. Selenium compounds are known to interact with thiol groups in proteins, leading to the formation of selenoproteins. These interactions can affect various cellular pathways, including antioxidant defense mechanisms and redox signaling .

Comparison with Similar Compounds

Comparison with Similar Organoselenium Compounds

Organoselenocyanates are classified into aryl and alkyl derivatives based on their substituents. Below is a detailed comparison of (2-bromophenyl)methyl selenocyanate with structurally and functionally related compounds:

Aryl Selenocyanates

  • Benzyl Selenocyanate (BSC): Structure: Phenylmethyl selenocyanate. Chemopreventive Index: 2.5 (ratio of maximum tolerable dose [MTD] to ED50) . Efficacy: In colon carcinogenesis models, BSC reduced aberrant crypt foci (ACF) formation by modulating carcinogen metabolism and prostaglandin synthesis . Mechanism: Inhibits cytochrome P450 enzymes (e.g., CYP1A1/1B1), reducing procarcinogen activation .
  • 1,4-Phenylenebis(methylene)selenocyanate (p-XSC): Structure: Two methyl selenocyanate groups on a benzene ring. Chemopreventive Index: 4.0, the highest among tested selenocyanates . Efficacy: Reduced mammary tumor multiplicity by 93% in DMBA-induced rat models and inhibited colon carcinogenesis by 50–80% via suppression of DNA adducts and prostaglandin E2 . Mechanism: Enhances glutathione peroxidase activity and blocks metabolic activation of carcinogens .
  • (2-Bromophenyl)methyl Selenocyanate: Hypothesized Advantages: The bromine atom may increase lipophilicity and metabolic stability compared to non-halogenated analogs like BSC. This could enhance tissue penetration or target binding, though direct evidence is lacking.

Alkyl Selenocyanates

  • Methyl Selenocyanate: Structure: CH3SeCN. Chemopreventive Index: 2.0 . Limitations: Lower efficacy and higher toxicity compared to aryl derivatives.
  • Ethyl Selenocyanate: Structure: CH3CH2SeCN. Efficacy: Limited data, but alkyl derivatives generally exhibit weaker chemopreventive activity than aryl counterparts due to reduced stability and bioavailability .

Table 1. Comparative Data for Key Organoselenocyanates

Compound Chemopreventive Index MTD (ppm) Tumor Inhibition (%) Key Mechanisms
p-XSC 4.0 50 93 (Mammary) DNA adduct inhibition, GPx upregulation
BSC 2.5 10 40–60 (Colon) CYP450 inhibition, ACF suppression
Methyl Selenocyanate 2.0 5 <30 Weak enzyme modulation
Sodium Selenite (Inorganic) 1.3 2 20–30 Oxidative stress modulation
(2-Bromophenyl)methyl Not reported Unknown Hypothetical Potential enhanced stability/binding

Mechanistic and Structural Insights

  • Electrophilic Reactivity: The bromine atom in (2-bromophenyl)methyl selenocyanate may enhance electrophilic interactions with nucleophilic residues in enzymes or DNA, similar to how p-XSC’s dual selenocyanate groups improve binding to CYP450 active sites .
  • Toxicity Profile: Aryl selenocyanates like p-XSC and BSC exhibit lower toxicity (higher MTD) than inorganic selenium (e.g., sodium selenite) due to controlled release of selenium metabolites . The bromophenyl derivative’s toxicity remains unstudied but could mirror BSC if metabolized similarly.
  • Synergistic Effects: p-XSC’s bifunctional structure allows simultaneous inhibition of carcinogen activation and antioxidant enzyme induction, a feature single-group selenocyanates like (2-bromophenyl)methyl selenocyanate may lack .

Q & A

Q. What are the common synthetic routes for (2-bromophenyl)methyl selenocyanate, and what critical parameters influence yield?

Methodological Answer: A key synthesis involves cyclization reactions using potassium selenocyanate. For example, 2-(2-bromophenyl)acetonitrile can be methylated with methyl iodide (Me-I) and sodium hydride (NaH) in tetrahydrofuran (THF), followed by reduction with borane (BH₃/THF) to form an intermediate amine. Subsequent cyclization with potassium selenocyanate in dimethylformamide (DMF) yields the target compound . Critical parameters include:

  • Solvent selection : THF for methylation vs. DMF for cyclization.
  • Reagent stoichiometry : Excess NaH or BH₃ may lead to side reactions.
  • Temperature control : Exothermic reactions require gradual reagent addition.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing (2-bromophenyl)methyl selenocyanate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm bromophenyl and selenocyanate group integration.
  • Infrared (IR) Spectroscopy : Peaks near 2100 cm⁻¹ (C≡N stretch) and 600–800 cm⁻¹ (C-Se vibrations) .
  • X-ray Diffraction (XRD) : For crystallographic validation of molecular geometry .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection at 254 nm.

Q. What safety protocols are essential when handling selenocyanate-containing compounds?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of toxic selenium vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize selenocyanate residues with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data when using different solvents or catalysts for selenocyanate incorporation?

Methodological Answer: Contradictions often arise from solvent polarity or catalyst compatibility. For example:

  • Polar aprotic solvents (DMF) : Enhance nucleophilicity of selenocyanate ions, favoring cyclization .
  • Non-polar solvents (toluene) : May reduce side reactions but slow reaction kinetics.
  • Catalyst screening : Transition metals (e.g., Cu(I)) can accelerate selenocyanate coupling but require inert atmospheres to prevent oxidation. Systematic kinetic studies under varied conditions are recommended to resolve discrepancies .

Q. What computational models predict the biological activity of (2-bromophenyl)methyl selenocyanate derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices to assess selenocyanate’s reactivity in biological systems.
  • Molecular Docking : Simulate interactions with target proteins (e.g., thioredoxin reductase, a selenoprotein) to prioritize derivatives for synthesis .
  • Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., bromine position) with cytotoxicity data from in vitro assays .

Q. How does the environmental persistence of (2-bromophenyl)methyl selenocyanate compare to other selenium species, and what remediation strategies are effective?

Methodological Answer:

  • Adsorption studies : Mg-Fe-layered double hydroxide (LDH) nanomaterials remove aqueous selenocyanate with >80% efficiency at pH 7–8. Key parameters include adsorbent dosage (0.5–1.5 g/L) and calcination temperature (300–500°C) .
  • Comparative analysis : Selenocyanate (SeCN⁻) is less mobile than selenite (SeO₃²⁻) but more persistent than elemental selenium (Se⁰). Reductive precipitation with zero-valent iron (ZVI) is a viable remediation strategy .

Q. What experimental designs optimize the regioselectivity of selenocyanate incorporation in aromatic systems?

Methodological Answer:

  • Directed ortho-metallation : Use directing groups (e.g., carbonyls) to position selenium at specific aryl sites.
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions with selenocyanate boronic acids (e.g., 2-bromophenylboronic acid) enable controlled functionalization .
  • Competitive kinetic studies : Compare reaction rates of bromophenyl vs. chlorophenyl analogs to identify steric/electronic effects .

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